N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide, commonly known as 'F-18 FP-TZTP', is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is used to detect and diagnose various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
F-18 FP-TZTP binds to the active site of AChE, where it undergoes hydrolysis and releases fluoride ions. The released fluoride ions can then be detected using N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide imaging, providing a measure of AChE activity in the brain. The binding of F-18 FP-TZTP to AChE is reversible, allowing the compound to be used repeatedly for imaging studies.
Biochemical and Physiological Effects:
F-18 FP-TZTP has been shown to be safe and well-tolerated in humans, with no significant adverse effects reported. The compound has a short half-life of approximately 110 minutes, which limits its use to N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide imaging studies. F-18 FP-TZTP does not affect the levels of AChE in the brain, and its binding to AChE is specific and selective.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
F-18 FP-TZTP has several advantages for lab experiments, including its high specificity and selectivity for AChE, its reversible binding to AChE, and its ability to provide quantitative measures of AChE activity in the brain. However, F-18 FP-TZTP has several limitations, including its short half-life, which limits its use to N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide imaging studies, and its complex synthesis method, which requires expertise in organic chemistry and radiochemistry.
Direcciones Futuras
There are several future directions for the use of F-18 FP-TZTP in scientific research. One potential application is the use of F-18 FP-TZTP to monitor the progression of Alzheimer's disease and other neurodegenerative diseases. Another potential application is the use of F-18 FP-TZTP to study the effects of drugs and other interventions on AChE activity in the brain. Additionally, the synthesis of F-18 FP-TZTP could be optimized to make it more accessible and cost-effective for use in scientific research.
Métodos De Síntesis
The synthesis of F-18 FP-TZTP involves the reaction of 2-thiophenecarboxylic acid with N-(tert-butoxycarbonyl)-L-glutamic acid α-benzyl ester, followed by the coupling of the resulting intermediate with 4-(2-fluorophenyl)piperazine and deprotection of the tert-butoxycarbonyl group. The final product is obtained by labeling the compound with F-18 using a nucleophilic substitution reaction. The synthesis of F-18 FP-TZTP is a multistep process that requires expertise in organic chemistry and radiochemistry.
Aplicaciones Científicas De Investigación
F-18 FP-TZTP is primarily used in N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide imaging to detect the levels of acetylcholinesterase (AChE) in the brain. AChE is an enzyme that plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. The levels of AChE in the brain are altered in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. F-18 FP-TZTP can be used to visualize the distribution of AChE in the brain and provide valuable information for the diagnosis and treatment of these diseases.
Propiedades
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-13-4-1-2-5-14(13)20-7-9-21(10-8-20)16(22)12-19-17(23)15-6-3-11-24-15/h1-6,11H,7-10,12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZYJILBLRPGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-{2-[4-(2-Fluorophenyl)piperazino]-2-oxoethyl}-2-thiophenecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.